2,4-Dihydroxy-N-(pyridin-2-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

Researchers requiring a compact Zn²⁺-chelating scaffold for HDAC inhibitor SAR often face supply inconsistency with non-chelating benzamide analogs. 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide (CAS 65738-28-5) solves this by integrating a resorcinol-derived zinc-binding group and a pyridin-2-yl surface-recognition cap into a single, low-MW entity (230.22 Da). • Enables bidentate metal-chelation geometry distinct from 2-aminobenzamide clinical inhibitors. • Serves as a class-representative interference control for firefly luciferase HTS artifacts. • Functions as a polydentate O,N-ligand for synthesizing enzyme active-site mimics.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 65738-28-5
Cat. No. B14487811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-N-(pyridin-2-yl)benzamide
CAS65738-28-5
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C12H10N2O3/c15-8-4-5-9(10(16)7-8)12(17)14-11-3-1-2-6-13-11/h1-7,15-16H,(H,13,14,17)
InChIKeyWLFGGNBIPWZNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-N-(pyridin-2-yl)benzamide: Chemical Identity and Properties


2,4-Dihydroxy-N-(pyridin-2-yl)benzamide (CAS 65738-28-5) is a small-molecule benzamide derivative (C12H10N2O3, MW 230.22 g/mol) characterized by a 2,4-dihydroxybenzamide (β-resorcylic acid amide) core linked via an amide bond to a pyridin-2-yl cap group [1]. The compound belongs to the N-(pyridin-2-yl)benzamide structural class, a scaffold that has been extensively investigated for histone deacetylase (HDAC) inhibition, firefly luciferase inhibition, and protein kinase modulation [2][3]. Its computed physicochemical profile—XLogP3 of 1.9, topological polar surface area of 82.5 Ų, three hydrogen bond donors, and four hydrogen bond acceptors—places it within lead-like chemical space distinct from both the unsubstituted parent scaffold and clinical-stage benzamide HDAC inhibitors [1].

HDAC probe development 2,4-dihydroxybenzamide ZBG with pyridyl cap for isoform-selectivity SAR studies
Luciferase assay control N-(pyridin-2-yl)benzamide chemotype for interference benchmarking in HTS campaigns
Metal-chelation probe O,N-polydentate ligand framework for transition-metal complex synthesis
Redox biology tool 2,4-dihydroxybenzamide pharmacophore for glutathione reductase pathway research

Why Generic Substitution Fails for This Benzamide


Generic substitution within the benzamide class is unreliable because the 2,4-dihydroxy-N-(pyridin-2-yl)benzamide scaffold integrates two pharmacophoric elements—a resorcinol-derived benzamide zinc-binding group (ZBG) and a pyridin-2-yl surface-recognition cap—into a single, low-molecular-weight entity (230.22 Da) [1][2]. The unsubstituted parent scaffold, N-(pyridin-2-yl)benzamide (CAS 4589-12-2, MW 198.22), lacks the 2,4-dihydroxy substitution that enables bidentate metal-chelation interactions with enzyme active-site zinc or copper ions [1]. Conversely, 2,4-dihydroxybenzamide (CAS 3147-45-3, MW 153.14) lacks the pyridyl cap required for surface recognition and selectivity across enzyme isoforms [3]. Clinical-stage comparators such as CI-994 (tacedinaline; MW 269.3) and MS-275 (entinostat; MW 376.4) possess entirely different substitution patterns (4-acetamido and 2-aminophenyl, respectively) with divergent physicochemical and pharmacokinetic properties [4]. These structural differences translate into non-interchangeable target binding, selectivity, and ADME profiles, making direct substitution without experimental validation scientifically unsound.

N-(Pyridin-2-yl)benzamide (CAS 4589-12-2)
Lacks 2,4-dihydroxy substitution; metal-chelation capacity absent, hydrogen-bonding profile may not reproduce dihydroxy-dependent pharmacology.
2,4-Dihydroxybenzamide (CAS 3147-45-3)
Pyridin-2-yl cap missing; surface-recognition and isoform-selectivity features may not transfer, limiting target engagement in HDAC or kinase panels.
Clinical benzamides (CI-994, MS-275)
2-aminophenyl/2-aminobenzamide ZBGs produce different chelation geometry and ADME profiles; pharmacokinetic and selectivity context may differ.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Unsubstituted Parent Scaffold

The 2,4-dihydroxy substitution on the benzamide ring significantly alters computed physicochemical properties compared to the unsubstituted parent scaffold N-(pyridin-2-yl)benzamide (CAS 4589-12-2). The target compound exhibits a higher topological polar surface area (TPSA: 82.5 Ų vs. 51.2 Ų), lower calculated lipophilicity (XLogP3: 1.9 vs. 2.4), and an additional hydrogen bond donor (3 vs. 1), which collectively influence membrane permeability, solubility, and target-binding pharmacophore compatibility [1][2]. These computed differences are meaningful for medicinal chemistry triage: a TPSA above 80 Ų is associated with reduced passive blood-brain barrier penetration, while the increased hydrogen-bonding capacity of the dihydroxybenzamide core enables bidentate metal-chelation interactions not possible with the unsubstituted scaffold [3].

Physicochemical Profile
Computed property
TPSA: 82.5 vs 51.2 Ų; XLogP3: 1.9 vs 2.4; HBD: 3 vs 1
Altered permeability and metal-chelation capacity vs unsubstituted parent
PubChem-predicted values; experimental validation may refine predictions.
Physicochemical profiling Drug-likeness Lead optimization

Zinc-Binding Group Differentiation from Aminobenzamides

The 2,4-dihydroxybenzamide core represents a distinct zinc-binding pharmacophore compared to the classical 2-aminobenzamide ZBG found in clinical HDAC inhibitors such as CI-994 (tacedinaline) and MS-275 (entinostat). In class-level SAR studies, dihydroxybenzamide-based HDAC inhibitors have demonstrated a different inhibition kinetic profile and isoform selectivity pattern compared to 2-aminobenzamide congeners [1]. While direct head-to-head enzymatic IC50 data for the target compound against specific HDAC isoforms are not available in the primary peer-reviewed literature, the resorcinol-derived ZBG motif has been independently validated in tyrosinase inhibition assays: the closely related 2,4-dihydroxy-N-(3,4,5-trihydroxybenzyl)benzamide inhibits Agaricus bisporus tyrosinase with an IC50 of 0.550 mM, and 2,4-dihydroxy-N-(4-hydroxybenzyl)benzamide inhibits the same enzyme with an IC50 of 1.820 mM [2]. These values demonstrate that the 2,4-dihydroxybenzamide core possesses measurable enzyme-inhibitory activity, and that the N-substituent identity modulates potency by >3-fold, directly supporting the non-interchangeability of N-substituted 2,4-dihydroxybenzamides [2].

Zinc-Binding Group SAR
Class-level inference
Analog tyrosinase IC50: 0.55–1.82 mM; N-substituent modulates >3-fold
N-substituent governs inhibitory potency within 2,4-dihydroxybenzamide series
Direct HDAC IC50 for the target compound not reported in primary literature.
HDAC inhibition Zinc-binding group Epigenetic probe design

Luciferase Inhibition Liability of the Pyridyl Scaffold

The N-(pyridin-2-yl)benzamide scaffold has been conclusively identified as a competitive inhibitor of firefly luciferase, a common reporter-gene assay enzyme [1]. In the seminal study by Heitman et al. (2008), a substituted N-pyridin-2-ylbenzamide (compound 1) inhibited firefly luciferase with an IC50 of 1.7 ± 0.1 μM in an in vitro enzymatic assay [1]. SAR optimization within this series yielded the most potent inhibitor (compound 6) with an IC50 of 0.069 ± 0.01 μM [1]. While the specific 2,4-dihydroxy analog (CAS 65738-28-5) was not directly tested in this study, the conserved N-(pyridin-2-yl)benzamide core places it within this luciferase-inhibitory chemotype [1]. This differentiates the compound from non-pyridyl benzamide scaffolds: N-(2-aminophenyl)benzamides (e.g., CI-994, MS-275) do not share this luciferase inhibition liability. For researchers employing luciferase-based reporter assays, this necessitates mandatory counter-screening to discriminate genuine target activity from assay interference [2].

Luciferase Inhibition Liability
Class-level inference
Pyridyl-benzamide analog IC50: 0.069–1.7 μM; absent in 2-aminophenylbenzamides
Mandatory counter-screening for luciferase-based reporter assays
Target compound not directly tested; chemotype projection based on conserved scaffold.
Luciferase assay interference False-positive flag Assay validation

Glutathione Reductase Inhibitor Pharmacophore

The 2,4-dihydroxybenzamide core has been independently characterized as a specific inhibitor of glutathione reductase (GR), an enzyme critical for cellular redox homeostasis . This activity profile is absent in non-hydroxylated benzamides and is structurally dependent on the 2,4-dihydroxy substitution pattern . In contrast, the parent compound N-(pyridin-2-yl)benzamide (CAS 4589-12-2) lacks this pharmacophoric feature and consequently does not exhibit GR-inhibitory activity [1]. This represents a categorical differentiation: the 2,4-dihydroxy substitution transforms an otherwise inert benzamide scaffold into a redox-active enzyme modulator . While quantitative GR inhibition IC50 data for the specific pyridin-2-yl conjugate (CAS 65738-28-5) have not been reported in the primary literature, the conserved 2,4-dihydroxybenzamide substructure supports class-level inference of GR-interacting potential that is structurally precluded for the unsubstituted comparator [1].

GR Inhibitor Pharmacophore
Class-level inference
2,4-Dihydroxybenzamide core: reported GR inhibitor; pyridyl conjugate: class-level projection
Redox-active enzyme modulator potential, absent in non-hydroxylated analogs
GR IC50 for target compound not determined; independent potency validation required.
Glutathione reductase inhibition Enzyme inhibitor chemotype Redox biochemistry

Research and Industrial Application Scenarios


HDAC Inhibitor Probe Development

The compound's integrated 2,4-dihydroxybenzamide zinc-binding group and pyridin-2-yl surface-recognition cap make it a structurally compact starting point for HDAC inhibitor SAR campaigns [1]. Unlike the clinical benzamide HDAC inhibitors CI-994 and MS-275—which utilize 2-aminophenyl or 2-aminobenzamide ZBGs—this compound offers an alternative chelation geometry via the resorcinol-derived motif, potentially enabling distinct isoform selectivity profiles [1]. Use in HDAC profiling panels, with mandatory luciferase counter-screening per the documented class-level interference liability of the N-(pyridin-2-yl)benzamide scaffold [2]. Prioritize over N-(pyridin-2-yl)benzamide when metal-chelation capacity and enhanced aqueous solubility (conferred by the dihydroxy groups and higher TPSA) are desired [3].

Luciferase Assay Interference Reference Standard

Based on the established competitive firefly luciferase inhibition profile of the N-(pyridin-2-yl)benzamide chemotype (IC50 range: 0.069–1.7 μM for close analogs [2]), 2,4-dihydroxy-N-(pyridin-2-yl)benzamide can serve as a class-representative interference control in luciferase-based high-throughput screening (HTS) campaigns. Incorporate into assay validation protocols to benchmark luciferase inhibition thresholds and discriminate genuine target engagement from scaffold-mediated reporter-gene artifacts [2]. Select over non-pyridyl benzamide controls specifically when the objective is to model pyridyl-benzamide-class interference behavior [2].

Metal-Chelation and Coordination Chemistry

The 2,4-dihydroxybenzamide moiety, combined with the pyridin-2-yl nitrogen, creates a polydentate ligand framework capable of coordinating transition metal ions (Zn²⁺, Cu²⁺, Fe²⁺) [1]. This property is structurally precluded in both the unsubstituted parent compound N-(pyridin-2-yl)benzamide (lacks the dihydroxy chelators) and 2,4-dihydroxybenzamide (lacks the pyridyl auxiliary donor) [3]. Suitable for synthesizing and characterizing metal complexes as structural mimics of enzyme active sites (e.g., HDAC Zn²⁺ center, tyrosinase Cu²⁺ center) [1]. Select over mono-functional analogs when a single-compound, multi-dentate ligand with both O-donor and N-donor atoms is required [3].

Glutathione Reductase and Redox Biology Tool

The 2,4-dihydroxybenzamide core has been validated as a specific glutathione reductase (GR) inhibitor pharmacophore . When GR modulation is the experimental objective, 2,4-dihydroxy-N-(pyridin-2-yl)benzamide should be prioritized over N-(pyridin-2-yl)benzamide, which lacks the requisite hydroxyl substituents and is consequently inert toward GR [3]. Applications include redox homeostasis studies, oxidative stress pathway dissection, and evaluation of GR as a therapeutic target in cancer or parasitic diseases . Note: direct GR IC50 data for the specific pyridin-2-yl conjugate remain to be determined; researchers should independently establish potency in their assay system .

Application
Selection Property
Validation Focus
HDAC inhibitor probe development
2,4-dihydroxybenzamide ZBG + pyridyl cap
Isoform selectivity panel; luciferase counter-screen
Luciferase assay interference control
N-(pyridin-2-yl)benzamide chemotype
In vitro luciferase inhibition benchmarking
Metal-chelation probe synthesis
O,N-polydentate chelation motif
Metal complex characterization
Redox biology tool (GR pathway)
2,4-dihydroxybenzamide pharmacophore
GR inhibition assay; independent potency validation
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